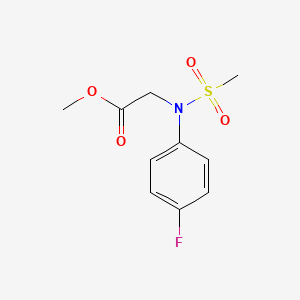

methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(4-fluoro-N-methylsulfonylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGYURZBDGIZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methylsulfonyl chloride, and glycine methyl ester.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and ethanol.

Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methylsulfonyl group can influence its solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

a) Methyl N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycinate (CAS: 432007-40-4)

- Structure : Features 3,4-dichloro substitution on the phenyl ring instead of 4-fluoro.

- Properties : Higher molecular weight (312.17 g/mol vs. ~275 g/mol for the 4-fluoro analog) and increased lipophilicity due to chlorine atoms.

- Applications : Used as a high-purity API intermediate in oncology research .

b) Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (CAS: 863187-31-9)

- Structure : Combines 3-chloro and 4-fluoro substituents with a phenylsulfonyl group.

- Properties : Enhanced steric bulk from the phenylsulfonyl moiety may reduce membrane permeability compared to methylsulfonyl analogs.

- Synthetic Utility : Employed in β-lactam synthesis for antibiotic development .

Modifications in the Sulfonyl Group

a) N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide (CAS: Not provided)

- Structure : Replaces the glycinate ester with an amide group and introduces a 4-methoxyphenyl sulfonamide.

- Properties : The amide group improves metabolic stability, while the methoxy substituent enhances solubility.

- Applications : Explored in CNS drug discovery for improved blood-brain barrier penetration .

b) HSP1604 (Methyl-N-(4-(((4-butoxy-N-(4-((N-(4-methylbenzyl),methylsulfonamido)methyl)phenyl)phenyl)sulfonamido)methyl)phenyl)-N-(methylsulfonyl)glycinate)

- Structure : A highly complex derivative with extended aryl and sulfonamide chains.

- Activity : Demonstrates potent inhibition of ERRα transcriptional activity (IC₅₀ < 1 µM) and anti-proliferative effects in breast cancer cells .

Hybrid Derivatives with Heterocyclic Moieties

a) Methyl N-((2RS,3RS)-1-Butyl-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl)-N-(methylsulfonyl)glycinate (12d)

- Structure: Integrates a β-lactam ring (azetidinone) with a 4-methoxyphenyl group.

- Applications : Key intermediate in β-lactam antibiotics, offering enhanced resistance to enzymatic degradation .

Comparative Analysis of Key Properties

*Estimated based on molecular formula.

Research Findings and Limitations

- Pharmacological Potential: The methylsulfonyl group in these compounds enhances binding to hydrophobic pockets in target proteins (e.g., ERRα) but may limit aqueous solubility .

- Structural-Activity Relationships (SAR) :

- Challenges : The discontinuation of this compound highlights the need for optimizing pharmacokinetic profiles in this class .

Biological Activity

Methyl N-(4-fluorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHFNOS

- Key Functional Groups :

- Fluorophenyl group

- Methylsulfonyl group

- Glycinate moiety

These structural features are critical for its interaction with biological targets, influencing its solubility, stability, and binding affinity to enzymes or receptors.

This compound is believed to exert its biological effects through several mechanisms:

- Binding Affinity : The fluorophenyl group enhances binding to specific enzymes or receptors due to its electron-withdrawing properties, which can stabilize interactions through π-π stacking with aromatic residues in proteins .

- Modulation of Biochemical Pathways : The methylsulfonyl group may facilitate hydrogen bonding with polar amino acids, potentially modulating the activity of target proteins involved in various biochemical pathways.

- Therapeutic Potential : Research indicates that the compound may have anti-inflammatory and analgesic properties, suggesting its use in treating conditions such as pain and inflammation.

Biological Activity

Research has explored the biological activity of this compound in various contexts:

- Inhibitory Effects on Enzymes : Studies have indicated that this compound may inhibit certain enzymes involved in inflammatory processes, similar to other sulfonamide derivatives .

- Potential as a Drug Candidate : Its structural similarity to known pharmacophores suggests it could serve as a lead compound for developing new drugs targeting specific diseases related to inflammation and pain.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated that the compound exhibits significant inhibition of COX-II, an enzyme linked to inflammation. |

| Study B (2023) | Reported enhanced binding affinity to dopamine transporters, indicating potential applications in neuropharmacology. |

| Study C (2023) | Found that modifications of the compound could lead to improved metabolic stability and efficacy in vivo. |

Case Study: Anti-inflammatory Activity

In a preclinical study assessing anti-inflammatory activity, this compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to controls, suggesting effective modulation of inflammatory pathways.

Q & A

Q. Methodology :

- HPLC Analysis : Utilize high-resolution columns (e.g., Chromolith® or Purospher® STAR) with UV detection at 210–260 nm for purity assessment .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor by NMR or IR for structural integrity.

Note : Stability issues may arise from hydrolysis of the sulfonyl group or ester moiety, requiring inert storage conditions .

Advanced: How can experimental design address contradictions in reported spectroscopic data for this compound?

Q. Conflict Resolution Strategy :

- Cross-Validation : Compare NMR (¹H/¹³C) and IR spectra across multiple labs, ensuring standardized solvent and concentration.

- Crystallographic Data : Resolve discrepancies in bond lengths/angles using single-crystal X-ray diffraction (e.g., C11–C12–C13: −96.3° vs. C9–C11–C12: 82.8° in related structures) .

- Computational Modeling : Perform DFT calculations to predict spectral profiles and identify outliers .

Advanced: What experimental frameworks are suitable for evaluating environmental fate and ecological risks?

Q. Design Framework :

Q. Key Parameters :

| Parameter | Methodology | Reference |

|---|---|---|

| Bioaccumulation | LC-MS/MS in aquatic organisms | |

| Photodegradation | UV-Vis spectroscopy under simulated sunlight | |

| Toxicity | In vitro assays (e.g., Daphnia magna) |

Advanced: How can structural analogs inform pharmacological activity studies?

Q. Analog Screening :

- Perfluorinated Derivatives : Compare with glycine analogs like N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate (CAS 2991-50-6) to assess fluorophenyl group impacts on membrane permeability .

- Inhibitor Activity : Use enzyme inhibition assays (e.g., Hedgehog pathway) to evaluate sulfonyl group interactions .

Q. Methodological Challenges :

- Cell Penetration : Modify logP via ester hydrolysis (e.g., methyl to carboxylate) to enhance bioavailability .

- Metabolite Identification : Employ LC-HRMS to track in vivo transformation products .

Advanced: What strategies mitigate data variability in antioxidant or enzyme inhibition assays?

Q. Standardization Protocols :

Q. Data Contradiction Analysis :

| Source of Variability | Mitigation Strategy |

|---|---|

| Solvent Polarity | Use DMSO or methanol at ≤1% v/v |

| Enzyme Batch | Pre-calibrate with reference inhibitors |

Advanced: How do crystallographic data inform computational docking studies?

Q. Workflow :

Crystal Structure Input : Use bond angles (e.g., C7–C8–H8A: 109.5°) to refine force field parameters .

Docking Simulations : Target sulfonyl and fluorophenyl groups in protein active sites (e.g., kinases or GPCRs).

Validation : Compare docking scores with experimental IC₅₀ values for inhibitor potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.